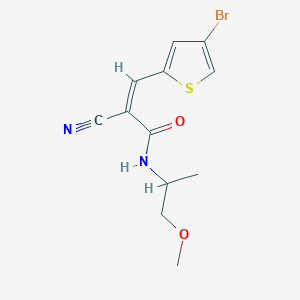
Ethyl 4-(2-fluorobenzoyl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-fluorobenzoyl)acetate is a technical grade compound with the linear formula FC6H4COCH2CO2C2H5 . It has a molecular weight of 210.20 . It may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl (2-fluorobenzoyl)acetate is represented by the linear formula FC6H4COCH2CO2C2H5 . The molecular weight is 210.20 .Physical And Chemical Properties Analysis
Ethyl (2-fluorobenzoyl)acetate is a liquid at 20 degrees Celsius . It has a refractive index of 1.516 and a density of 1.164 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a precursor in the synthesis of various trifluoromethyl heterocycles, including oxazoles, through carbene insertion reactions, demonstrating the utility of ethyl 4-(2-fluorobenzoyl)-1,2-oxazole-3-carboxylate derivatives in creating diverse chemical structures (Honey et al., 2012).
Development of Antimicrobial Agents
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with 1,3-oxazole nuclei have been synthesized and showed antimicrobial, anti-lipase, and anti-urease activities, indicating their potential in developing new antimicrobial therapies (Başoğlu et al., 2013).
Creation of Thiazole Derivatives
Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate leads to thiazole-5-carboxylate esters, showcasing the compound's role in synthesizing thiazole derivatives, which are valuable in various pharmaceutical applications (Fong et al., 2004).
Antitumor Activity
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives have shown potential in antitumor applications, with their ability to be transformed into 2-aminoalkyloxazole-4-carboxylate esters, indicating their utility in the synthesis of compounds with antitumor activity (Cox et al., 2003).
Propiedades
IUPAC Name |
ethyl 4-(2-fluorobenzoyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-2-18-13(17)11-9(7-19-15-11)12(16)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFCIGFWPHFWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)

![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)


![4-Fluoro-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2953409.png)




